![molecular formula C12H25BrS B1383429 12-Bromo-1-dodecanethiol CAS No. 176109-91-4](/img/structure/B1383429.png)
12-Bromo-1-dodecanethiol
Overview
Description
Synthesis Analysis
12-Br-1-DT is synthesized through a variety of methods, including the use of bromine, a halogen element, and a variety of organic compounds. A study by Rharmili et al. provides a detailed synthesis process, where the 12-bromo-dodecyl chain adopts an all-trans conformation apart from the gauche terminal C—C—C—Br fragment .
Molecular Structure Analysis
The molecular formula of 12-Bromo-1-dodecanethiol is C12H25BrS . The structure of the compound includes a 12-carbon chain with a bromine atom attached to one end and a thiol group (-SH) attached to the other .
Chemical Reactions Analysis
12-Bromo-1-dodecanethiol is used in various scientific applications, including the study of biochemical and physiological effects, and its use in lab experiments. It plays a significant role in the formation and quality of self-assembled monolayers.
Physical And Chemical Properties Analysis
The molecular weight of 12-Bromo-1-dodecanethiol is approximately 281.3 g/mol. More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Thiol- and Disulfide-Based Stimulus-Responsive Materials
Thiol groups, such as those present in 12-Bromo-1-dodecanethiol, can be incorporated into polymers to produce stimulus-responsive materials. These materials have applications in biomedical fields, such as drug delivery, where they can respond to changes in the environment, like pH or temperature, to release therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
12-bromododecane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVVUUQQAXEMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Bromododecane-1-thiol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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